1,1-Cyclohexanediacetic acid mono methyl ester

Description

Systematic Nomenclature and Molecular Formula

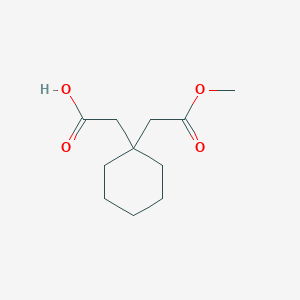

The systematic nomenclature of 1,1-cyclohexanediacetic acid mono methyl ester follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being 2-[1-(2-methoxy-2-oxoethyl)cyclohexyl]acetic acid. This nomenclature precisely describes the molecular structure, indicating the presence of a cyclohexyl ring substituted at the 1-position with two acetic acid derivatives, one of which has been converted to its methyl ester form. The compound's molecular formula is established as C₁₁H₁₈O₄, representing a total of eleven carbon atoms, eighteen hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight has been computed as 214.26 grams per mole, providing essential data for stoichiometric calculations and analytical determinations.

Alternative nomenclature systems have generated several synonyms for this compound, reflecting different approaches to chemical naming conventions. These include 1-methoxycarbonylmethylcyclohexylacetic acid, 2-(1-(2-methoxy-2-oxoethyl)cyclohexyl)acetic acid, and 1-methyl 1,1-cyclohexanediacetate. The Chemical Abstracts Service registry number 60142-94-1 serves as the definitive identifier across chemical databases and regulatory systems. The MDL number MFCD09751409 provides additional cataloging reference for chemical inventory management systems. European Community regulations have assigned the number 611-937-5 for regulatory compliance purposes.

The simplified molecular-input line-entry system representation is expressed as COC(=O)CC1(CCCCC1)CC(=O)O, providing a linear notation that encodes the complete molecular structure. The International Chemical Identifier string InChI=1S/C11H18O4/c1-15-10(14)8-11(7-9(12)13)5-3-2-4-6-11/h2-8H2,1H3,(H,12,13) offers a standardized representation compatible with computational chemistry applications. The corresponding InChIKey VLFQWYHVTAGEQB-UHFFFAOYSA-N provides a fixed-length identifier derived from the full InChI string, facilitating database searches and chemical informatics applications.

Properties

IUPAC Name |

2-[1-(2-methoxy-2-oxoethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-15-10(14)8-11(7-9(12)13)5-3-2-4-6-11/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQWYHVTAGEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468762 | |

| Record name | 1-Methoxycarbonylmethylcyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60142-94-1 | |

| Record name | 1-Methyl 1,1-cyclohexanediacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxycarbonylmethylcyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Cyclohexanediacetic acid, 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1-Cyclohexanediacetic acid mono methyl ester (CHDA-ME) is a compound derived from cyclohexanediacetic acid, which has garnered attention in various fields of research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H16O4

- Molecular Weight : 200.24 g/mol

- Structure : The compound features a cyclohexane ring with two carboxylic acid groups and one methyl ester group.

The biological activity of CHDA-ME can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : CHDA-ME has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Membrane Interaction : Preliminary studies suggest that CHDA-ME may affect cell membrane permeability, influencing cellular uptake and signaling processes.

Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antioxidant | Exhibits significant scavenging activity against free radicals, reducing oxidative damage. |

| Antibacterial | Demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria in vitro. |

| Enzyme Inhibition | Inhibits key metabolic enzymes, impacting cellular energy production and metabolism. |

| Cytotoxicity | Exhibits varying degrees of cytotoxicity in different cell lines, suggesting selective toxicity. |

Antioxidant Activity

A study investigated the antioxidant potential of CHDA-ME using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that CHDA-ME significantly reduced DPPH radical concentration, showcasing its potential as a natural antioxidant agent.

Antibacterial Properties

Research conducted on the antibacterial efficacy of CHDA-ME revealed:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results : A minimum inhibitory concentration (MIC) of 50 µg/mL was observed for S. aureus, indicating strong antibacterial activity compared to E. coli, which showed higher resistance.

Research Findings

- Study 1 : A comprehensive analysis highlighted the interaction of CHDA-ME with bacterial membranes. Increased electrical conductivity in treated bacterial suspensions suggested compromised membrane integrity, leading to cell lysis.

- Study 2 : In vivo studies demonstrated that administration of CHDA-ME resulted in reduced inflammation markers in animal models subjected to oxidative stress.

Safety and Toxicology

While the biological activities of CHDA-ME are promising, safety assessments indicate potential irritative effects:

- Skin Irritation : Classified as causing skin irritation upon exposure.

- Eye Irritation : Potential for serious eye damage noted in safety data sheets.

Comparison with Similar Compounds

1,1-Cyclopropanedicarboxylic Acid Diisopropyl Ester

- CAS : 162654-65-1

- Molecular Formula : C₁₁H₁₈O₄

- Molar Mass : 214.26 g/mol

- Key Differences: Features a cyclopropane ring instead of cyclohexane, resulting in higher ring strain and reactivity. Contains diisopropyl ester groups, which increase steric hindrance compared to the mono methyl ester.

- Applications : Used as a building block in asymmetric synthesis due to its rigid, strained structure .

(±)-cis-Cyclohexane-1,3-Dicarboxylic Acid Monomethyl Ester

- Molecular Formula : C₁₀H₁₆O₄ (parent acid); ester derivative likely C₁₁H₁₈O₄.

- Key Differences: 1,3-substitution pattern on the cyclohexane ring alters spatial geometry and hydrogen-bonding capacity. The mono methyl ester group may influence solubility and crystallinity differently compared to the 1,1-isomer.

- Applications: Potential use in chiral resolution or polymer modification .

1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester

- CAS : 166412-78-8

- Molecular Formula : C₂₆H₄₈O₄

- Molar Mass : 424.7 g/mol

- Key Differences: 1,2-substitution and long-chain diisononyl esters make it a non-volatile plasticizer. Significantly larger and more hydrophobic than the mono methyl ester.

- Applications : Primarily used as a plasticizer in PVC and other polymers .

1,1-Cyclohexanediacetic Acid Monoamide

- CAS : 99189-60-3

- Molecular Formula: C₁₀H₁₇NO₃

- Molar Mass : 199.24 g/mol

- Key Differences :

- Replaces one ester group with an amide , enabling hydrogen bonding and altering solubility.

- Retains the 1,1-cyclohexane backbone but with enhanced polarity.

- Applications : Investigated in pharmaceutical intermediates and bioactive molecule synthesis .

Comparative Data Table

Preparation Methods

Esterification of 1,1-Cyclohexanediacetic Acid with Methanol

The most direct and commonly reported method for synthesizing 1,1-cyclohexanediacetic acid mono methyl ester involves the esterification of 1,1-cyclohexanediacetic acid with methanol under heating conditions.

- Reaction Conditions : Typically, the reaction is carried out by refluxing 1,1-cyclohexanediacetic acid in methanol for about 12 hours with continuous stirring and heating to promote ester formation.

- Catalysis : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to enhance the esterification rate and yield, though specific catalyst details are less emphasized in the available data.

- Yield and Purity : Yields reported are generally high, with the product purity suitable for further synthetic applications. For example, a synthesis report indicates a yield of approximately 6.27 g product from standard laboratory scale reactions.

Preparation from 1,1-Cyclohexane Diacetic Anhydride and Sodium Methoxide

Another method involves the reaction of 1,1-cyclohexane diacetic anhydride with sodium methoxide in methanol.

- Mechanism : Sodium methoxide acts as a nucleophile, opening the anhydride ring and facilitating selective monoester formation.

- Reaction Conditions : The reaction is carried out in methanol solvent, under heating for 12 hours to ensure complete conversion.

- Advantages : This method allows for controlled monoester formation, avoiding over-esterification to the diester, which is critical for applications requiring the mono methyl ester specifically.

- Reference : The reaction conditions and yields are documented in synthetic organic chemistry literature, including a 2005 Journal of Organic Chemistry study.

Multi-step Synthesis via 1,1-Cyclohexyl Dicyano Acid Amide Intermediate

Some advanced synthetic routes start from 1,1-cyclohexyl dicyano acid amide, which undergoes hydrolysis and subsequent esterification to yield the mono methyl ester.

Step 1: Preparation of 1,1-cyclohexyl dicyano acid amide

This involves condensation reactions between cyclohexanone, methyl cyanoacetate, and ammonia in methanol at low temperatures (-10 to 15 °C), followed by stirring and crystallization to isolate the amide intermediate with yields around 94%.Step 2: Hydrolysis to 1,1-cyclohexanediacetic acid

The amide is hydrolyzed under acidic conditions (sulfuric acid and water mixture) at elevated temperatures (140–185 °C), with controlled stirring and reaction times to convert to the diacid.Step 3: Esterification to Mono Methyl Ester

The diacid is then reacted with methanol, often in the presence of acid catalysts or sodium methoxide, to form the mono methyl ester. The process typically involves purification steps such as activated carbon decolorization and crystallization to achieve high purity.Yields and Purity : Overall yields for the diacid step reach up to 92%, with total recovery rates around 86–87%. The final mono methyl ester purity is reported to be high, suitable for pharmaceutical intermediate use.

Process Optimization and Environmental Considerations

- Purification : Activated carbon decolorization and recrystallization are standard purification methods to remove impurities and color bodies from the crude ester product.

- Waste Management : Modern processes incorporate gas absorption and wastewater treatment to minimize environmental impact. Ammonia, methanol, and acetic acid vapors are captured and treated using water absorption and activated carbon filters, while wastewater is processed in treatment stations to reduce pollution intensity.

- Process Simplicity : Recent patents emphasize simplified production technology with reduced steps and lower costs, while improving product purity to above 99%.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct esterification with methanol | 1,1-Cyclohexanediacetic acid + MeOH | Reflux in methanol, ~12 h, acid catalyst | Moderate to High | High | Simple, classical esterification |

| Anhydride + Sodium Methoxide | 1,1-Cyclohexane diacetic anhydride + NaOMe | Methanol solvent, reflux 12 h | High | High | Selective monoester formation |

| Multi-step via dicyano acid amide | Cyclohexyl dicyano acid amide → diacid → ester | Hydrolysis 140–185 °C; esterification with MeOH | 86–92 (diacid) | >99 (final ester) | High purity, multi-step, industrial scale |

| Patent-optimized process | Similar intermediates | Controlled temperature, gas absorption | Up to 99 | >99 | Environmentally friendly, cost-effective |

Summary of Research Findings

- The synthesis of this compound is well-documented through esterification of the diacid or its anhydride.

- Sodium methoxide-mediated ring opening of the anhydride in methanol is a preferred method for selective monoester formation.

- Multi-step routes involving cyano acid amide intermediates provide high purity and yield but require careful control of hydrolysis and esterification conditions.

- Recent patents focus on improving process efficiency, environmental safety, and product purity, achieving yields and purities exceeding 99%.

- Purification techniques such as activated carbon treatment and crystallization are critical for obtaining pharmaceutical-grade material.

- Waste and emission treatment are integral to modern production methods to minimize environmental impact.

Q & A

Q. What synthetic routes are recommended for preparing 1,1-cyclohexanediacetic acid derivatives, and how can mono-esterification be selectively achieved?

Q. How should researchers handle discrepancies in reported physical properties (e.g., solubility, melting points) of 1,1-cyclohexanediacetic acid derivatives?

- Methodological Answer : Contradictions in solubility or melting points may arise from impurities or polymorphic forms. For example, the monoamide’s solubility is undocumented , but purity standards (≥98% by HPLC) and residual solvent limits (≤0.5% water) are enforced via recrystallization or column chromatography . Researchers should replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate results using differential scanning calorimetry (DSC) for melting point consistency .

Advanced Research Questions

Q. What mechanistic insights govern the use of 1,1-cyclohexanediacetic acid esters in spirocyclic compound synthesis?

Q. How can researchers address challenges in characterizing stereochemical outcomes of reactions involving 1,1-cyclohexanediacetic acid derivatives?

- Methodological Answer : Chiral derivatives (e.g., mono methyl ester) may require advanced techniques like chiral HPLC or X-ray crystallography to resolve enantiomers. For example, the (1R,2S)-stereoisomer of a related cyclohexanedicarboxylic ester was characterized using optical rotation and NMR coupling constants . Computational modeling (DFT calculations) can supplement experimental data to predict stereoselectivity .

Quality Control & Safety

Q. What protocols ensure the purity of 1,1-cyclohexanediacetic acid derivatives during large-scale synthesis?

- Methodological Answer : Industrial-scale production of the monoamide follows strict quality controls, including residual solvent analysis (≤1% parent acid) and ignition residue limits (≤0.2%) . For the mono methyl ester, analogous protocols (e.g., GC-MS for volatile impurities, Karl Fischer titration for moisture) are recommended. Safety measures include PPE for handling corrosive catalysts and proper ventilation to mitigate inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.